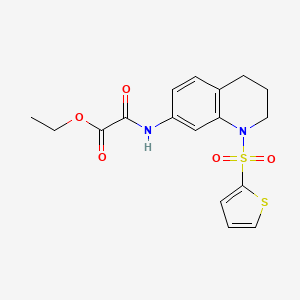

3,4-difluoro-N-methylbenzamide

Descripción general

Descripción

3,4-difluoro-N-methylbenzamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying various biological processes.

Mecanismo De Acción

3,4-difluoro-N-methylbenzamide acts as a pH-sensitive fluorescent probe by undergoing a protonation reaction in acidic environments. This results in a change in the fluorescence intensity and wavelength of this compound, allowing for the detection of intracellular pH changes. This compound also binds to proteins and can disrupt protein-protein interactions, leading to changes in protein folding and aggregation.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for studying biological processes. It has been shown to cross the blood-brain barrier and accumulate in brain tissue, making it a potential tool for studying neurological diseases. This compound has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,4-difluoro-N-methylbenzamide is a small molecule that can easily penetrate cell membranes, allowing for the detection of intracellular pH changes. It is also relatively inexpensive and easy to synthesize, making it a popular tool for scientific research. However, this compound has limited solubility in water and can be difficult to work with in some experimental conditions.

Direcciones Futuras

There are many potential future directions for the use of 3,4-difluoro-N-methylbenzamide in scientific research. One area of interest is the development of this compound-based probes for detecting pH changes in specific organelles within cells. Another area of interest is the use of this compound as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Aplicaciones Científicas De Investigación

3,4-difluoro-N-methylbenzamide has been widely used as a fluorescent probe for imaging intracellular pH, as well as for studying protein folding and aggregation. It has also been used to study the activity of enzymes such as carbonic anhydrase and to investigate the role of pH in cellular processes. In addition, this compound has been used as a drug candidate for the treatment of cancer and other diseases.

Propiedades

IUPAC Name |

3,4-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBRGWPNIBPNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)

![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)

![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)